

# Technical Support Center: Troubleshooting Distorted Bands in Polyacrylamide Gels

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethylene bisacrylamide

Cat. No.: B1582079

[Get Quote](#)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering common issues with polyacrylamide gel electrophoresis (PAGE), specifically the frustrating artifacts of "smiling" and other band distortions. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying principles to empower you to proactively ensure high-quality, reproducible results.

## Frequently Asked Questions (FAQs)

### Q1: What is the "smiling effect" in gel electrophoresis and what causes it?

The "smiling effect" refers to the curved appearance of bands in a gel, where the bands in the central lanes migrate faster than those at the edges, forming a smile-like shape.<sup>[1][2][3][4]</sup> This is a classic sign of uneven heat distribution across the gel, a phenomenon known as Joule heating.<sup>[2][5]</sup> The electrical resistance of the gel generates heat during the run.<sup>[1][2]</sup> The center of the gel becomes hotter than the edges, which are better able to dissipate heat to the surrounding buffer and apparatus.<sup>[4][6][7]</sup> This temperature differential causes the viscosity of the buffer within the gel matrix to decrease more in the center, leading to reduced resistance and faster migration of molecules.<sup>[6]</sup>

### Q2: My bands are not smiling, but they are skewed or uneven. What's happening?

Skewed or uneven bands, where bands within the same lane are not uniform or slant to one side, can arise from several factors related to the integrity of the gel matrix and the electric field.<sup>[4]</sup> Key causes include:

- **Uneven Gel Polymerization:** If the acrylamide solution does not polymerize uniformly, the pore sizes within the gel will be inconsistent.<sup>[4][8]</sup> This creates channels of varying resistance, forcing molecules to migrate at different speeds within the same lane.
- **Improperly Assembled Apparatus:** A non-level electrophoresis apparatus or a poorly seated gel cassette can lead to an uneven distribution of the electric field, causing bands to run unevenly.<sup>[4]</sup>
- **Sample Loading Errors:** The introduction of air bubbles during sample loading or loading the sample unevenly across the bottom of the well can disrupt the initial alignment of the molecules, leading to distorted bands.<sup>[4][9][10]</sup>

### Q3: Why do my bands appear broad and diffuse instead of sharp and distinct?

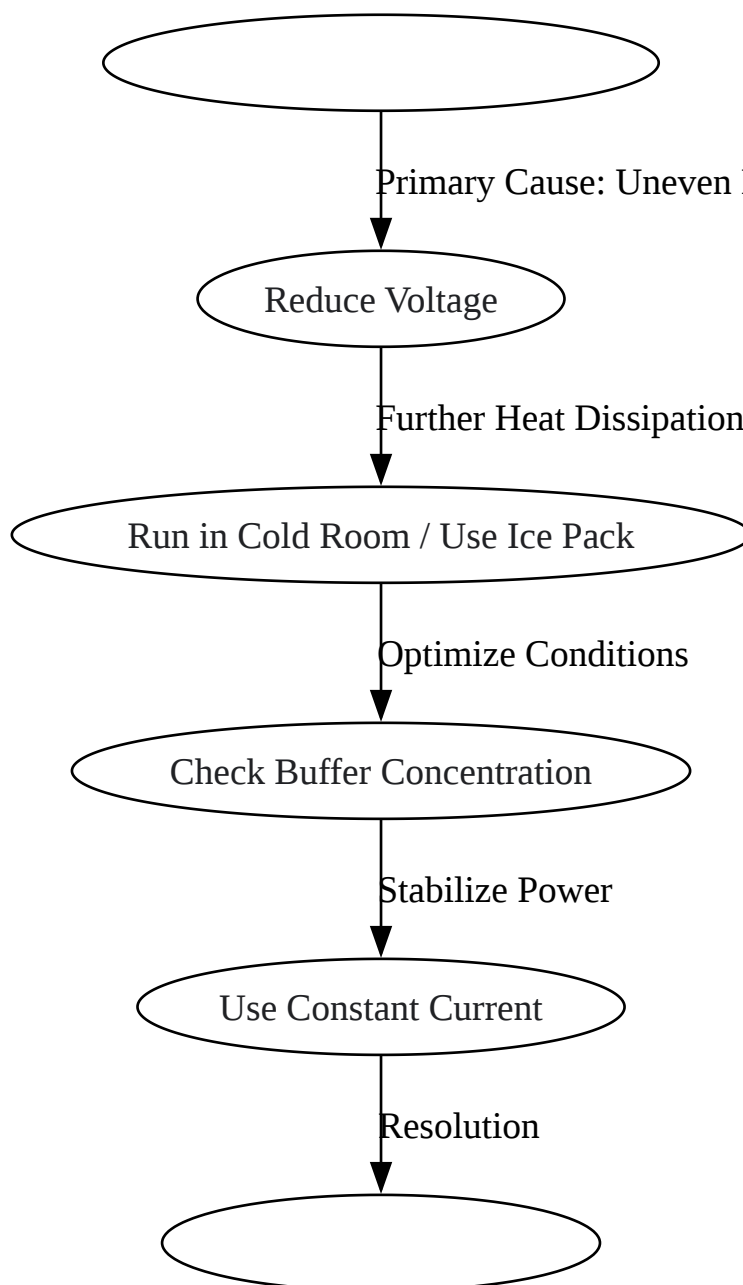
Broad or diffuse bands are often an indication of issues with the sample itself or suboptimal running conditions. Common culprits include:

- **Protein/Nucleic Acid Degradation:** If samples are not handled carefully, proteases or nucleases can degrade the molecules, resulting in a smear of various-sized fragments instead of a sharp band.<sup>[2][4]</sup>
- **High Salt Concentration:** Excessive salt in the sample can disrupt the local electric field and interfere with the stacking effect in SDS-PAGE, leading to poor focusing and diffuse bands.<sup>[2][11]</sup>
- **Overloading:** Loading too much protein or nucleic acid into a well can exceed the resolving capacity of the gel, causing the bands to broaden.<sup>[4][9][11][12][13]</sup>
- **Diffusion:** If the electrophoresis run is too long or the gel is left to sit for an extended period before visualization, the separated molecules can begin to diffuse within the gel, causing the bands to lose their sharpness.<sup>[4][10]</sup>

## Troubleshooting Guides

### Issue 1: The "Smiling" Effect

This is primarily a thermal issue. The key is to manage the heat generated during the electrophoresis run.



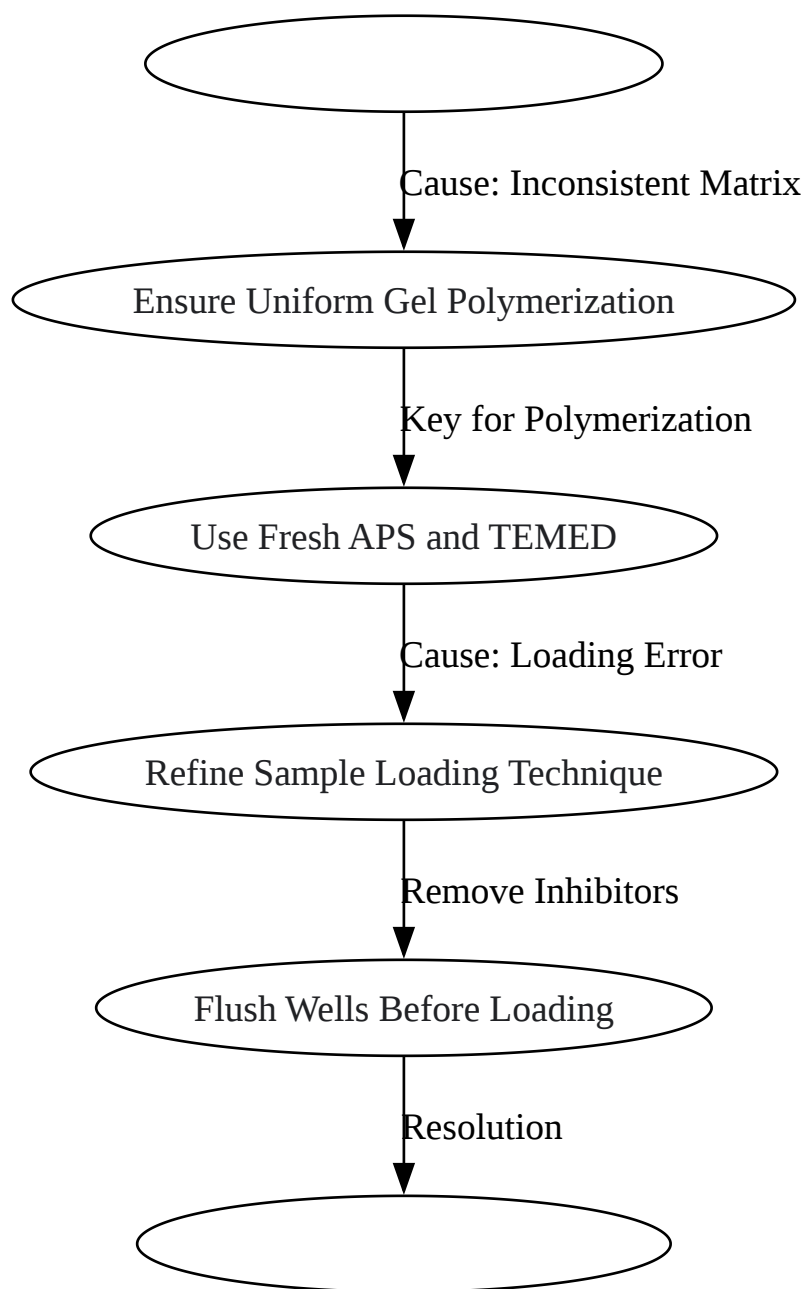
[Click to download full resolution via product page](#)

- Reduce Electrophoresis Voltage: This is the most direct way to decrease heat generation.[\[1\]](#)  
[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[12\]](#)[\[14\]](#)
  - Protocol: Decrease the voltage by 25-50%. A general guideline is to run the gel at 10-15 Volts/cm of gel length.[\[1\]](#)[\[5\]](#) This will increase the run time but significantly improve band sharpness.[\[1\]](#)[\[12\]](#)
- Improve Heat Dissipation:
  - Protocol: If possible, perform the electrophoresis run in a cold room (4°C).[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[14\]](#) Alternatively, place an ice pack in the outer buffer chamber of the electrophoresis unit.[\[1\]](#)  
[\[6\]](#)[\[14\]](#) Using chilled running buffer can also help mitigate heating issues.[\[7\]](#)[\[15\]](#)
- Optimize Buffer Conditions:
  - Protocol: Ensure your running buffer is at the correct concentration.[\[1\]](#)[\[9\]](#)[\[16\]](#) Using overly concentrated buffers can increase the current and consequently the heat generated.[\[6\]](#)[\[17\]](#) Conversely, a buffer that is too dilute will have high resistance, also leading to heating.[\[1\]](#) Always use freshly prepared buffer.[\[8\]](#)[\[9\]](#)

Parameter	Standard Recommendation	Troubleshooting Adjustment
Voltage	100-150 V	60-80 V <a href="#">[12]</a> <a href="#">[14]</a>
Run Location	Benchtop	Cold Room (4°C) <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[14]</a>
Buffer Temp.	Room Temperature	Chilled (4°C) <a href="#">[7]</a> <a href="#">[15]</a>

## Issue 2: Skewed and Uneven Bands

These artifacts often point to problems with the gel itself or the physical setup of the electrophoresis system.



[Click to download full resolution via product page](#)

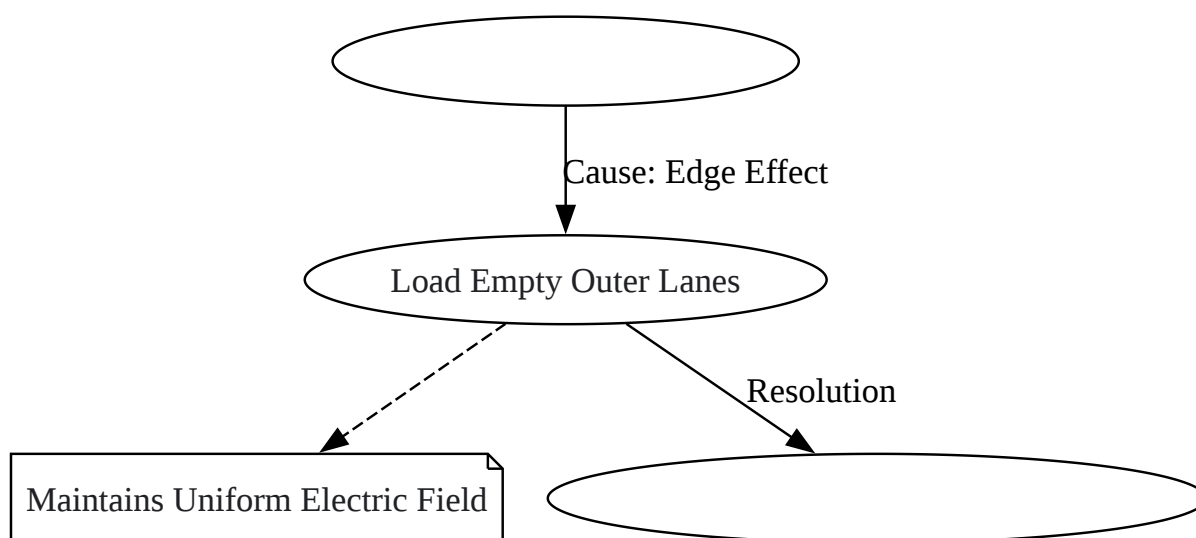
- Ensure Complete Gel Polymerization: Incomplete polymerization is a major cause of inconsistent pore size.[8][11][18]
  - Protocol: Always use freshly prepared ammonium persulfate (APS) solution.[8][15] Allow the gel to polymerize fully at room temperature; polymerizing in a cold room can slow the reaction and lead to incomplete polymerization.[18] To confirm polymerization, you can monitor a small amount of leftover acrylamide solution in a beaker.[11][15]

- Proper Sample Loading:
  - Protocol: When loading your samples, insert the pipette tip just below the surface of the buffer in the well, and dispense the sample slowly and evenly to allow it to settle at the bottom.[\[9\]](#) Avoid introducing air bubbles.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- Well Preparation:
  - Protocol: Before loading, use a syringe with a bent needle or a pipette to gently flush the wells with running buffer.[\[7\]](#) This removes any unpolymerized acrylamide or urea (in denaturing gels) that may have leached out and could interfere with sample entry into the gel.[\[7\]](#)[\[10\]](#)

Action	Rationale
Use Fresh 10% APS	APS is a catalyst for polymerization; old solutions lose effectiveness, leading to incomplete polymerization. <a href="#">[8]</a> <a href="#">[15]</a>
Degas Acrylamide Solution	Oxygen inhibits polymerization. Degassing the solution before adding APS and TEMED ensures a uniform gel matrix. <a href="#">[15]</a>
Flush Wells	Removes residual unpolymerized acrylamide and salts that can obstruct sample entry and cause band distortion. <a href="#">[7]</a> <a href="#">[10]</a>

## Issue 3: Distorted Bands at Gel Periphery

Sometimes, only the outermost lanes show distortion, a phenomenon known as the "edge effect."



[Click to download full resolution via product page](#)

- Load All Wells: The electric field can be distorted at the edges of the gel if adjacent wells are empty.
  - Protocol: Do not leave the outer wells empty.[14][19] If you do not have samples for these lanes, load them with an equal volume of 1X sample loading buffer.[6][14][19] This ensures a more uniform electric field across the entire width of the gel, preventing distortion in the neighboring sample lanes.[1]

## References

- Vertex AI Search. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- BiochemSphere. (2025, December 2). Troubleshooting Distorted Protein Bands in Gel Electrophoresis: A Scientist's Guide to Diagnosis and Resolution.
- BiochemSphere. (2025, November 28). How to Fix Smeared Bands in Protein Gel Electrophoresis: A Complete Troubleshooting Guide.
- GoldBio. (n.d.). Troubleshooting SDS-PAGE Gel Running Issues.
- YouTube. (2022, June 6). Don't let your electrophoresis gels smile.
- ResearchGate. (2015, December 5). How to get rid of smiling effect on my PAGE gels?
- ResearchGate. (2018, April 6). Why do my gels have crescent/smiling effect?
- ResearchGate. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED).
- Mtoz Biolabs. (n.d.). What Causes Protein Electrophoresis to Run Unevenly.

- YouTube. (2024, January 31). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE).
- LabX. (2025, September 11). Troubleshooting Common Electrophoresis Problems and Artifacts.
- ResearchGate. (2016, February 11). Why do DNA band in agarose gel start to become curved and wavy as it travels down the gel?
- Thermo Fisher Scientific. (n.d.). Nucleic Acid Gel Electrophoresis Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Eight Tips to Improve Gel Electrophoresis Results.
- Benchchem. (n.d.). Technical Support Center: Resolving Distorted Protein Bands in Western Blots.
- Biotium. (2013, September 20). Why am I seeing smeared or smiling DNA band(s) or discrepant DNA migration?
- ResearchGate. (2019, December 19). Why do I get smiley/"droopy" bands in my DNA ladder well?
- Azure Biosystems. (2022, September 9). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels.
- YouTube. (2023, September 18). From Smearing to Smiling: SDS-PAGE Troubleshooting Tips.
- PMC. (n.d.). Common artifacts and mistakes made in electrophoresis.
- Sigma-Aldrich. (n.d.). Sample Prep & Gel Electrophoresis Troubleshooting.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. goldbio.com [goldbio.com]
- 2. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 3. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BiochemSphere [biochemicalsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]



- 8. [azurebiosystems.com](https://azurebiosystems.com) [[azurebiosystems.com](https://azurebiosystems.com)]
- 9. What Causes Protein Electrophoresis to Run Unevenly | MtoZ Biolabs [[mtoz-biolabs.com](https://mtoz-biolabs.com)]
- 10. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK [[thermofisher.com](https://thermofisher.com)]
- 11. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [biotium.com](https://biotium.com) [[biotium.com](https://biotium.com)]
- 14. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 17. [hycultbiotech.com](https://hycultbiotech.com) [[hycultbiotech.com](https://hycultbiotech.com)]
- 18. Common artifacts and mistakes made in electrophoresis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. Sample Prep & Gel Electrophoresis Troubleshooting [[sigmaaldrich.cn](https://sigmaaldrich.cn)]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Distorted Bands in Polyacrylamide Gels]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582079#resolving-smiling-or-distorted-bands-in-ethylene-bisacrylamide-gels>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)